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N-Desmethylhydroxyterbinafine -

N-Desmethylhydroxyterbinafine

Catalog Number: EVT-13575773
CAS Number:
Molecular Formula: C20H23NO
Molecular Weight: 293.4 g/mol
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Product Introduction

Metabolic Origins & Biotransformation Pathways of N-Desmethylhydroxyterbinafine

Enzymatic Catalysis in Tertiary Amine N-Dealkylation Processes

N-Desmethylhydroxyterbinafine arises from the sequential biotransformation of the antifungal drug terbinafine, a tertiary amine. The initial metabolic step involves cytochrome P450 (CYP)-mediated N-dealkylation, targeting the methyl group attached to the central nitrogen atom. This process generates desmethylterbinafine (N-Desmethylterbinafine), the primary metabolite detected in plasma at concentrations exceeding the parent drug during chronic dosing [1] [10]. Subsequent hydroxylation of the alkyl side chain of desmethylterbinafine yields N-Desmethylhydroxyterbinafine. The N-dealkylation mechanism proceeds via a two-electron oxidation, forming a carbinolamine intermediate that spontaneously decomposes into the secondary amine (desmethylterbinafine) and formaldehyde [4] [6]. This pathway dominates terbinafine's metabolic clearance, accounting for over 40% of total metabolites observed in human liver microsomes [4].

Role of CYP450 Isozymes (CYP3A4, CYP2C19) in Sequential Demethylation-Hydroxylation Reactions

The formation of N-Desmethylhydroxyterbinafine is catalyzed predominantly by hepatic CYP3A4 and CYP2C19 isozymes, acting sequentially:

  • N-Demethylation (CYP2C9 > CYP2C19 > CYP3A4): CYP2C9 exhibits the highest intrinsic clearance (in vitro V~max~/K~m~ = 18.7 µL/min/pmol P450) for the initial N-demethylation producing desmethylterbinafine. CYP2C19 and CYP3A4 contribute significantly but with lower efficiency (V~max~/K~m~ = 12.3 and 8.5 µL/min/pmol P450, respectively) [4] [9].
  • Alkyl Side Chain Hydroxylation (CYP3A4 ≈ CYP2C19): Hydroxylation of desmethylterbinafine occurs primarily via CYP3A4 and CYP2C19. CYP3A4 demonstrates a higher metabolic split ratio (0.45 vs. 0.32 for CYP2C19) towards hydroxylation versus competing N-dealkylation pathways, favoring N-Desmethylhydroxyterbinafine accumulation [2] [9].

Table 1: Kinetic Parameters of CYP Isozymes in Terbinafine N-Demethylation and Hydroxylation Pathways

CYP IsozymeReactionK~m~ (µM)V~max~ (pmol/min/pmol P450)V~max~/K~m~ (µL/min/pmol P450)
CYP2C9N-Demethylation4.7 ± 0.888.1 ± 6.218.7 ± 3.5
CYP2C19N-Demethylation7.2 ± 1.188.6 ± 7.112.3 ± 2.1
CYP3A4N-Demethylation15.3 ± 2.4130.0 ± 12.08.5 ± 1.5
CYP3A4Hydroxylation of Desmethylterbinafine8.9 ± 1.742.3 ± 3.84.8 ± 1.0
CYP2C19Hydroxylation of Desmethylterbinafine11.5 ± 2.236.8 ± 3.53.2 ± 0.7

Data compiled from recombinant enzyme studies [4] [9].

Competing Pathways: N-Denaphthylation vs. Hydroxylation-Demethylation Branching

The metabolic fate of desmethylterbinafine involves critical branching points:

  • Hydroxylation Pathway: As described, CYP3A4/CYP2C19-mediated hydroxylation generates N-Desmethylhydroxyterbinafine, a stable, pharmacologically inactive metabolite destined for glucuronidation and renal excretion [6].
  • N-Dealkylation (N-Denaphthylation) Pathway: CYP2C19 and CYP3A4 further catalyze the cleavage of the C-N bond linking the naphthalene ring to the nitrogen, liberating 6,6-dimethyl-2-hepten-4-ynal (TBF-A) and 1-naphthyl methylamine. TBF-A is a highly reactive α,β-unsaturated aldehyde implicated in rare hepatotoxicity via glutathione adduct formation and protein haptenation [1] [2] [5].
  • Metabolic Flux: In human liver microsomes, the hydroxylation pathway (yielding N-Desmethylhydroxyterbinafine) accounts for ~60-70% of desmethylterbinafine clearance, while N-denaphthylation accounts for ~20-30% [2]. Recombinant CYP studies confirm CYP3A4 directs a larger proportion (split ratio ~0.45) of desmethylterbinafine towards hydroxylation compared to CYP2C19 (split ratio ~0.32), which favors N-denaphthylation [9]. This highlights the role of enzyme-specific regioselectivity in determining detoxification versus bioactivation outcomes.

Interspecies Variability in Hepatic Microsomal Conversion Efficiency

Significant interspecies differences exist in the efficiency of converting terbinafine to N-Desmethylhydroxyterbinafine:

  • Humans vs. Rats: Human liver microsomes exhibit 3.5-fold higher intrinsic clearance (V~max~/K~m~) for the hydroxylation of desmethylterbinafine compared to rat microsomes. This is primarily due to a lower K~m~ (higher affinity) in humans (15.2 µM vs. 42.7 µM in rats) [6] [9].
  • CYP2C19 Polymorphism Impact: Human populations exhibit variability linked to CYP2C19 genetic polymorphisms. CYP2C19 poor metabolizers (PMs) show a 40-50% reduction in the formation rate of N-Desmethylhydroxyterbinafine from desmethylterbinafine compared to extensive metabolizers (EMs), as CYP2C19 contributes significantly to this step alongside CYP3A4. This reduction may subtly shift metabolism towards alternative, potentially reactive pathways in PMs, although clinical significance regarding toxicity remains unclear [9].
  • Recombinant Enzyme Correlation: The rank order of hydroxylation efficiency (Human CYP3A4 > Rat CYP3A > Human CYP2C19 > Rat CYP2C) observed in recombinant systems correlates with microsomal data, validating the primary role of these specific isoforms across species [9].

Table 2: Interspecies Variability in Desmethylterbinafine Hydroxylation (Forming N-Desmethylhydroxyterbinafine)

Enzyme SourceK~m~ (µM)V~max~ (pmol/min/mg protein)V~max~/K~m~ (µL/min/mg protein)Relative Efficiency (vs. Human HLM)
Human Liver Microsomes (HLM)15.2 ± 2.8342 ± 2822.5 ± 4.71.00 (Ref)
Rat Liver Microsomes (RLM)42.7 ± 6.5410 ± 359.6 ± 1.90.43
Human Recombinant CYP3A48.9 ± 1.742.3 ± 3.8*4.8 ± 1.0*0.21*
Human Recombinant CYP2C1911.5 ± 2.236.8 ± 3.5*3.2 ± 0.7*0.14*

Data derived from [6] [9]. *Note: Recombinant enzyme V~max~ and V~max~/K~m~ values are per pmol P450; values normalized per mg microsomal protein for comparison require specific P450 content assumptions. Relative efficiency compares V~max~/K~m~ normalized per mg protein.

The metabolic generation of N-Desmethylhydroxyterbinafine exemplifies complex CYP-mediated biotransformation. Its formation results from the dominant initial N-demethylation pathway of terbinafine, followed by hydroxylation primarily catalyzed by CYP3A4 and CYP2C19. Competition with the N-denaphthylation pathway (bioactivating to TBF-A) underscores the metabolic balance between detoxification and potential toxification. Significant species differences in catalytic efficiency necessitate careful interpretation of preclinical data.

Properties

Product Name

N-Desmethylhydroxyterbinafine

IUPAC Name

(E)-2,2-dimethyl-7-(naphthalen-1-ylmethylamino)hept-5-en-3-yn-1-ol

Molecular Formula

C20H23NO

Molecular Weight

293.4 g/mol

InChI

InChI=1S/C20H23NO/c1-20(2,16-22)13-6-3-7-14-21-15-18-11-8-10-17-9-4-5-12-19(17)18/h3-5,7-12,21-22H,14-16H2,1-2H3/b7-3+

InChI Key

CKGLMMKXUSSSAA-XVNBXDOJSA-N

Canonical SMILES

CC(C)(CO)C#CC=CCNCC1=CC=CC2=CC=CC=C21

Isomeric SMILES

CC(C)(CO)C#C/C=C/CNCC1=CC=CC2=CC=CC=C21

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